4-Chloro-1H-benzo[d]imidazol-2-amine

Catalog No.
S1914208
CAS No.
701-14-4
M.F
C7H6ClN3
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1H-benzo[d]imidazol-2-amine

CAS Number

701-14-4

Product Name

4-Chloro-1H-benzo[d]imidazol-2-amine

IUPAC Name

4-chloro-1H-benzimidazol-2-amine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11)

InChI Key

WDGDTHWKGHBYNL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)N

Synthesis:

4-Chloro-1H-benzo[d]imidazol-2-amine, also known as 2-amino-7-chloro-1H-benzimidazole, can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with dichloroacetic acid, followed by cyclization and subsequent chlorination [].

Potential Applications:

Research suggests that 4-Chloro-1H-benzo[d]imidazol-2-amine may hold promise for various applications in scientific research, though much remains to be explored. Here are some potential areas of investigation:

  • Inhibitor Design: The structure of 4-Chloro-1H-benzo[d]imidazol-2-amine bears similarities to known kinase inhibitors. Studies have explored its potential to inhibit enzymes like CK1δ/ε, which are implicated in various diseases [].

4-Chloro-1H-benzo[d]imidazol-2-amine is a heterocyclic compound characterized by a benzimidazole core with a chlorine substituent at the 4-position and an amino group at the 2-position. Its molecular formula is C₇H₆ClN, and it has a molecular weight of 167.60 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a scaffold for drug design.

Typical of amines and halogenated compounds. Notably, it can participate in:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Oxidation Reactions: The amino group can be oxidized to form corresponding imine or oxime derivatives.
  • Coupling Reactions: It can react with aryl halides in palladium-catalyzed cross-coupling reactions to form more complex structures.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacological properties.

Research indicates that 4-chloro-1H-benzo[d]imidazol-2-amine and its derivatives exhibit significant biological activity, including:

  • Antimicrobial Activity: Compounds containing the benzimidazole moiety have been shown to possess antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anticancer Activity: Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation, indicating potential as anticancer agents .
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in various biological pathways, contributing to its therapeutic potential.

Several methods have been developed for synthesizing 4-chloro-1H-benzo[d]imidazol-2-amine:

  • Traditional Synthesis: This involves the cyclization of o-phenylenediamine with chloroacetic acid or its derivatives under acidic conditions, followed by chlorination.
  • Metal-Catalyzed Reactions: Utilizing transition metals such as copper or palladium facilitates the formation of the benzimidazole ring through coupling reactions with appropriate substrates .
  • Green Chemistry Approaches: Recent advancements focus on environmentally friendly methods using less hazardous reagents and solvents to improve sustainability in synthesis .

4-Chloro-1H-benzo[d]imidazol-2-amine has several applications:

  • Pharmaceutical Development: Its structure serves as a basis for designing drugs targeting various diseases, particularly infections and cancer.
  • Biochemical Research: The compound is used in studies investigating enzyme interactions and biological pathways.
  • Material Science: It may also find applications in developing novel materials due to its unique chemical properties.

Studies on the interactions of 4-chloro-1H-benzo[d]imidazol-2-amine with biological macromolecules have revealed insights into its mechanism of action. For instance:

  • Protein Binding Studies: Research has shown that this compound can bind to specific proteins, which may influence its pharmacodynamics and pharmacokinetics.
  • Molecular Docking Studies: Computational studies suggest that it interacts favorably with certain enzyme active sites, indicating potential as an inhibitor .

These interaction studies are essential for understanding how this compound functions at a molecular level and for guiding further drug development efforts.

Several compounds share structural similarities with 4-chloro-1H-benzo[d]imidazol-2-amine. Here are some notable examples:

Compound NameStructureUnique Features
1H-benzimidazoleStructureBase structure without substitutions; serves as a fundamental scaffold.
2-Amino-benzimidazoleStructureContains an amino group at the 2-position; exhibits different biological activities.
4-Fluoro-1H-benzo[d]imidazol-2-amineStructureFluorine substitution instead of chlorine; alters electronic properties and reactivity.
1-(4-isocyanophenyl)-1H-benzo[d]imidazoleStructureContains an isocyanophenyl group; potentially enhances binding affinity to targets.

The uniqueness of 4-chloro-1H-benzo[d]imidazol-2-amine lies in its specific chlorine substitution and amino group positioning, which may influence its solubility, reactivity, and biological activity compared to these similar compounds.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro-1H-benzimidazol-2-amine

Dates

Modify: 2023-08-16

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